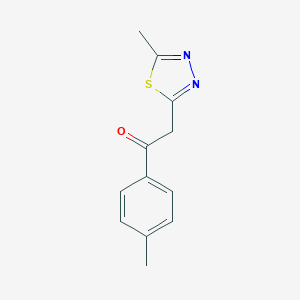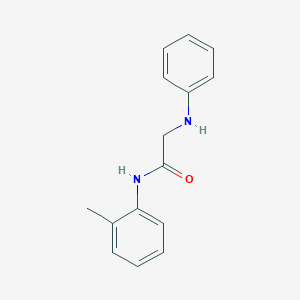
N-phenyl-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine, also known as TPA or TPD, is a widely used organic compound in scientific research. It is a derivative of triarylamine and is commonly used as a hole-transporting material in organic electronic devices. TPA has also been studied for its potential applications in photocatalysis, organic synthesis, and as a fluorescent probe in biological imaging.
Mecanismo De Acción
The mechanism of action of N-phenyl-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine in electronic devices involves its ability to efficiently transport holes from the anode to the active layer of the device. The high hole mobility of N-phenyl-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine is attributed to its planar molecular structure and the presence of electron-donating groups, which facilitate the delocalization of charge carriers. In photocatalytic applications, N-phenyl-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine acts as a photosensitizer, absorbing light and generating excited states that can participate in energy transfer or electron transfer reactions.
Biochemical and Physiological Effects:
While N-phenyl-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine has not been extensively studied for its biochemical and physiological effects, some studies have suggested that it may have antioxidant properties and could potentially be used as a neuroprotective agent. N-phenyl-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine has also been studied for its potential use as a fluorescent probe in biological imaging, due to its ability to selectively bind to certain biomolecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-phenyl-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine in scientific research is its high stability and compatibility with a wide range of solvents and substrates. N-phenyl-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine is also relatively easy to synthesize and can be produced in large quantities. However, N-phenyl-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine can be expensive to produce and may not be suitable for certain applications due to its limited solubility or reactivity.
Direcciones Futuras
There are many potential future directions for research involving N-phenyl-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine, including the development of new synthetic methods for producing N-phenyl-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine and its derivatives, the optimization of N-phenyl-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine-based materials for use in organic electronic devices, and the exploration of N-phenyl-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine's potential applications in photocatalysis and biological imaging. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-phenyl-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine, as well as its potential as a neuroprotective agent.
Métodos De Síntesis
The synthesis of N-phenyl-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine typically involves the reaction of aniline with acetone in the presence of a strong acid catalyst. The reaction proceeds via a Mannich-type reaction, resulting in the formation of N-phenyl-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine as the final product. The synthesis of N-phenyl-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine can be optimized by adjusting reaction conditions, such as temperature, reaction time, and the amount of catalyst used.
Aplicaciones Científicas De Investigación
N-phenyl-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine has been extensively studied for its applications in organic electronic devices, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). N-phenyl-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine is commonly used as a hole-transporting material in these devices due to its high hole mobility and stability. N-phenyl-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine has also been studied for its photocatalytic properties, which make it a promising candidate for applications in water splitting, carbon dioxide reduction, and other energy conversion processes.
Propiedades
Fórmula molecular |
C13H18N2 |
|---|---|
Peso molecular |
202.3 g/mol |
Nombre IUPAC |
4,5,5-trimethyl-N-phenyl-3,4-dihydropyrrol-2-amine |
InChI |
InChI=1S/C13H18N2/c1-10-9-12(15-13(10,2)3)14-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,14,15) |
Clave InChI |
AAXNTHVRFBBWFP-UHFFFAOYSA-N |
SMILES |
CC1CC(=NC1(C)C)NC2=CC=CC=C2 |
SMILES canónico |
CC1CC(=NC1(C)C)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![5-phenyl-3-({4-[(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl]-1-piperazinyl}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B282045.png)
![methyl (1S,11R,12R)-1,11-diphenyl-14-thia-2,9-diazatetracyclo[9.2.1.0~2,10~.0~3,8~]tetradeca-3,5,7,9-tetraene-12-carboxylate](/img/structure/B282047.png)
![2-[(1,3-dioxo-1H,3H-benzo[de]isochromen-6-yl)carbonyl]benzoic acid](/img/structure/B282050.png)


